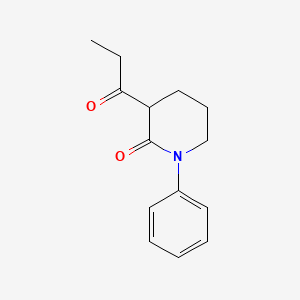

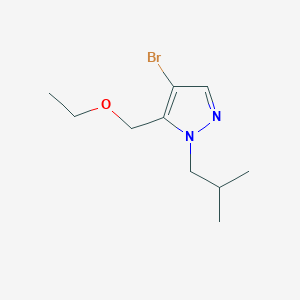

![molecular formula C8H9IN2O B2552216 8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one CAS No. 1416221-54-9](/img/structure/B2552216.png)

8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds such as pyrimido[4,5-e][1,4]diazepin-7(6H)-ones involves a multi-step process starting from 4,6-dichloropyrimidine aldehyde. The process includes the use of N-substituted amino acid esters and amines to construct the core structure of the diazepine ring. This method allows for the introduction of various substituents, enabling the creation of a diverse library of compounds. The synthesis strategy is efficient and has been used to produce a 33-membered library of these compounds with good to excellent yields, indicating the robustness of the methodology .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,5-dihydro-1,8-diphenyl-3H-pyrrolo[1,2-d][1,4]diazepine, has been elucidated using X-ray crystallography. The analysis reveals that these compounds can exist in different forms, such as the neutral form and the protonated perchlorate form. The crystallographic data provide insights into the molecular geometry, including bond lengths and angles, which are crucial for understanding the chemical behavior of these molecules. The solved structures show that the acid-base interconversion products form two distinct delocalized systems, which could have implications for their reactivity and interactions .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving 8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one, the general reactivity of diazepine derivatives can be inferred. These compounds typically exhibit reactivity consistent with their functional groups, which can participate in various chemical transformations. The presence of a diazepine core and substituents such as iodine atoms would likely influence the electrophilic and nucleophilic properties of the molecule, affecting its participation in substitution reactions, coupling reactions, and potential interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents affects properties such as solubility, melting point, and stability. The crystallographic data provide information on the density and molecular packing of these compounds, which can be related to their solid-state properties. The delocalized systems observed in the protonated forms suggest potential for varied electronic properties, which could be relevant for applications in materials science or pharmaceuticals. However, specific data on the physical and chemical properties of this compound is not provided in the papers .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one is a compound that belongs to the broader class of 2,3-benzodiazepines and 1,4-diazepines, known for their significant biological activities. These compounds, including pyrrole-fused derivatives, have been synthesized and studied over the past 30 years, highlighting their potential in drug discovery, particularly in treating various diseases with no current remedy, such as certain cancers, and in combating multiresistant pathogens due to their antibacterial properties (Földesi, Volk, & Milen, 2018).

1,4-Diazepines, including compounds structurally related to this compound, have been associated with a wide range of biological activities. These activities span antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer effects, underscoring their importance in the pharmaceutical sector. The diverse biological activities of 1,4-diazepine derivatives position them as promising candidates for further exploration in drug development (Rashid et al., 2019).

Environmental Impact and Transformation

Beyond their pharmacological relevance, benzodiazepine derivatives, to which this compound is related, have been identified as emerging environmental contaminants. Research focusing on their environmental occurrence, fate, and transformation, particularly in water treatment processes, is crucial. Such studies reveal the presence of these compounds across various environmental matrices, including hospital effluents and surface waters, highlighting the challenges in removing these recalcitrant contaminants from the environment. The development of effective water treatment solutions, including biological and photochemical treatments followed by adsorption to activated carbon, has been demonstrated to achieve high removal efficiencies, marking an essential step toward mitigating their environmental impact (Kosjek et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

8-iodo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c9-6-4-7-8(12)10-2-1-3-11(7)5-6/h4-5H,1-3H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKZVJBIUNNZPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC(=CN2C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1416221-54-9 |

Source

|

| Record name | 8-iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)

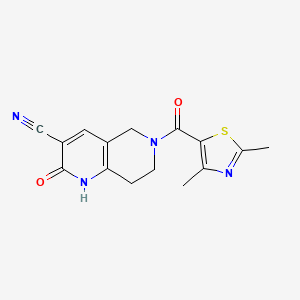

![N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2552137.png)

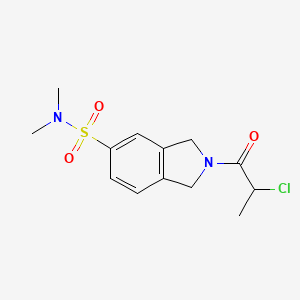

![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)

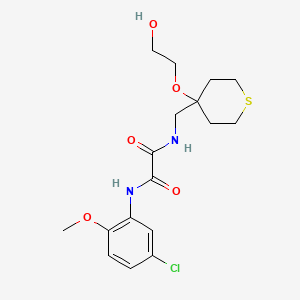

![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)

![2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride](/img/structure/B2552149.png)

![(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B2552154.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)